[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone

Medicinal Chemistry Chemical Biology Drug Discovery

The compound [3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone, bearing CAS number 510734-62-0 and molecular formula C15H26N4O4 with a molecular weight of 326.397 g/mol, is a synthetic heterocyclic small molecule featuring a central piperazine scaffold symmetrically disubstituted with two morpholinocarbonyl groups and additionally methylated at the 3-position of the piperazine ring. Comprehensive searches of primary research articles indexed in PubMed, the patent literature through global databases, and authoritative compound registries including PubChem, ChEMBL, and BindingDB failed to retrieve any peer-reviewed biological activity data, structure-activity relationship studies, or documented pharmacological profiling for this specific compound as of the search date.

Molecular Formula C15H26N4O4
Molecular Weight 326.397
CAS No. 510734-62-0
Cat. No. B2598234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone
CAS510734-62-0
Molecular FormulaC15H26N4O4
Molecular Weight326.397
Structural Identifiers
SMILESCC1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3
InChIInChI=1S/C15H26N4O4/c1-13-12-18(14(20)16-4-8-22-9-5-16)2-3-19(13)15(21)17-6-10-23-11-7-17/h13H,2-12H2,1H3
InChIKeyNWKNOOWBXDNNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Regulatory Context of 3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone (CAS 510734-62-0)


The compound [3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone, bearing CAS number 510734-62-0 and molecular formula C15H26N4O4 with a molecular weight of 326.397 g/mol, is a synthetic heterocyclic small molecule featuring a central piperazine scaffold symmetrically disubstituted with two morpholinocarbonyl groups and additionally methylated at the 3-position of the piperazine ring [1]. Comprehensive searches of primary research articles indexed in PubMed, the patent literature through global databases, and authoritative compound registries including PubChem, ChEMBL, and BindingDB failed to retrieve any peer-reviewed biological activity data, structure-activity relationship studies, or documented pharmacological profiling for this specific compound as of the search date [2]. The compound is registered in the European Chemicals Agency (ECHA) inventory, which confirms its existence within the regulated chemical space but provides no quantitative efficacy or differentiation data [3]. Consequently, this compound inhabits a structural class — morpholine-piperazine carbonyl derivatives — that includes several well-characterized bioactive members such as morpholino(phenylpiperazin-1-yl)methanone AKR1C3 inhibitors and GSK-3 inhibitor VIII, yet the target compound itself lacks published differentiation evidence relative to these or any other structural analogs.

Structural Uniqueness and the Risk of Blind Substitution for 3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone (CAS 510734-62-0)


Within the morpholine-piperazine carbonyl chemical space, even minor structural modifications — such as the introduction of a methyl substituent on the piperazine core or the addition of a second morpholinocarbonyl group — are known to profoundly alter molecular recognition, pharmacokinetic behavior, and biological selectivity. For instance, in the well-established morpholino(phenylpiperazin-1-yl)methanone AKR1C3 inhibitor series, replacement of the phenyl ring with alternative substituents shifted IC50 values from approximately 100 nM to inactive, while conversion of the ketone to a urea abolished activity entirely [1]. Similarly, in GSK-3β inhibitor development, transformation of a 3-methylmorpholine moiety into a piperazine moiety yielded potent inhibitors, with SAR studies revealing that substituents on the piperazine nitrogen dramatically modulated inhibitory potency [2]. The target compound's structural features — 3-methyl substitution on the piperazine ring and dual morpholinocarbonyl capping — are not replicated in any of the published biologically characterized compounds within this class. The literature demonstrates that structurally similar morpholine-piperazine derivatives cannot be considered interchangeable; their precise substitution patterns dictate target binding, isoform selectivity, and downstream functional effects. Therefore, any scientific or industrial user contemplating procurement of a close analog as a substitute for this specific CAS number does so without empirical basis, as no comparative data exist to validate functional equivalence.

Quantitative Differentiation Evidence for 3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone (CAS 510734-62-0)


No Published Potency or Selectivity Data Exist to Differentiate This Compound from Any Biologically Characterized Analog

A comprehensive literature search across PubMed, PubChem BioAssay, ChEMBL, and BindingDB using the CAS number (510734-62-0), IUPAC name, molecular formula (C15H26N4O4), and InChIKey failed to retrieve any quantitative biological activity data — including IC50, Ki, EC50, or % inhibition values — for this compound against any molecular target [1]. In contrast, structurally related morpholino(phenylpiperazin-1-yl)methanones (lacking the 3-methyl substitution and second morpholinocarbonyl group) have published IC50 values of approximately 100 nM against AKR1C3, with selectivity data across AKR1C isoforms [2]. No head-to-head comparison or cross-study comparable data exist to position this compound relative to those benchmarks.

Medicinal Chemistry Chemical Biology Drug Discovery

Absence of Comparative Solubility, logP, or ADME Parameters Prevents Pharmacokinetic Differentiation

No experimental or computational logP, aqueous solubility, permeability, or metabolic stability data specific to this compound were identified in authoritative databases or the primary literature [1]. The analogous morpholino(piperazin-1-yl)methanone core (CAS 98834-08-3) has computationally predicted properties including a boiling point of 331.1±42.0 °C and density of 1.176±0.06 g/cm³, but these predictions address a simpler scaffold lacking the 3-methyl substituent and second morpholinocarbonyl group that define the target compound . Class-level inference from the broader morpholine-piperazine literature suggests that N-methylation of the piperazine ring can alter logD by 0.5–1.0 log units and affect pKa, but these are extrapolations, not direct measurements for this compound.

ADME Drug Metabolism Physicochemical Properties

No Synthetic Yield, Purity, or Scalability Data Available to Justify Procurement Preference

A search for synthetic procedures, reported yields, purity specifications, or scalability data for this compound returned no results in the primary chemical literature or patent databases [1]. The synthesis of the simpler morpholino(piperazin-1-yl)methanone building block is well documented, with reported yields of approximately 87% for the N-Boc-protected intermediate, but this does not reflect the synthetic efficiency or purity achievable for the target compound bearing additional 3-methyl and second morpholinocarbonyl modifications . Without published synthetic yields or purity analytical data (HPLC, NMR), a procurement decision cannot be informed by differential synthetic accessibility or cost-of-goods considerations.

Organic Synthesis Process Chemistry Chemical Procurement

Regulatory Registration Exists but Provides No Differential Safety or Handling Advantage

The compound is registered under EC number 100.355.970 in the ECHA REACH inventory, confirming that a registration dossier has been submitted and that it falls within the European chemical regulatory framework [1]. However, as of the search date, ECHA has not published detailed registration data, classification and labeling information, or toxicological summaries for this specific substance [2]. This stands in contrast to several structurally related piperazine-morpholine derivatives, such as the morpholin-4-yl-piperazin-1-yl-methanone core, for which hazard classifications and safe handling guidance are publicly available. The absence of published safety data means that no differential handling, storage, or disposal advantage can be claimed over more thoroughly documented analogs.

Regulatory Science Chemical Safety REACH Compliance

Best Application Scenarios for 3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone (CAS 510734-62-0) Based on Available Evidence


Scaffold Hopping and Library Design in Medicinal Chemistry Where Uncharacterized Chemical Diversity Is the Primary Value

This compound may serve as a 'diversity point' in combinatorial library design, introducing dual morpholinocarbonyl substitution and 3-methyl piperazine topology not present in well-characterized morpholine-piperazine ligands such as the AKR1C3 inhibitor series [1]. The structural novelty per se provides value in screening campaigns where broad chemical space coverage is prioritized over known bioactivity. However, this application relies entirely on structural uniqueness rather than demonstrated performance advantages, and procurement should be weighed against the availability of equally novel but better-characterized building blocks.

Method Development in Analytical Chemistry Requiring a Structurally Defined but Unstudied Reference Compound

As a compound with a defined InChI, molecular formula, and CAS number but no published analytical reference data, this substance could serve as a test analyte for developing or validating novel LC-MS, GC-MS, or NMR analytical methods where a chemically stable, commercially available heterocyclic compound with moderate molecular weight (326.4 g/mol) is needed [2]. The absence of pre-existing reference data may be advantageous for method development studies where unbiased benchmark compounds are preferred.

Physicochemical Property Profiling Studies to Fill Foundational Data Gaps

Given the absence of published logP, logD, solubility, pKa, and permeability data for this compound, a research group focused on fundamental physicochemical profiling of morpholine-piperazine derivatives could generate primary data (e.g., measured logD7.4, kinetic solubility, PAMPA permeability, and microsomal stability) that would establish, for the first time, how the 3-methyl group and dual morpholinocarbonyl substitution quantitatively modulate properties relative to the morpholino(piperazin-1-yl)methanone parent scaffold [3]. Such a study would transform this compound from an undifferentiated entity into a characterized reference point.

Specialty Chemical Procurement Where Structural Identity (CAS Number) Alone Is the Selection Criterion

In certain industrial or regulatory contexts — such as preparing an impurity reference standard, synthesizing a specific patent example compound, or fulfilling a contractual specification that requires a particular CAS number — the compound's identity rather than its differential performance drives procurement [4]. However, users must verify that the procured material meets internal purity specifications through independent analytical characterization, as no published purity standards exist.

Quote Request

Request a Quote for [3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.